molecular formula C48H82O41 B8234862 Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Cat. No.: B8234862
M. Wt: 1315.1 g/mol
InChI Key: SSTNLINHUYOCPF-FYTGRNAJSA-N
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Description

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc is a linear heptaglucoside comprising seven α-1,4-linked glucose residues, terminating in an aldehydo group on the reducing-end glucose. This structure is notable for its uniformity in linkage type (α-1,4) and lack of branching, distinguishing it from many naturally occurring glycans. The terminal aldehydo group enhances its reactivity, making it a candidate for chemical conjugation in glycobiology research .

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O41/c49-1-10(58)19(60)35(11(59)2-50)83-43-29(70)22(63)37(13(4-52)77-43)85-45-31(72)24(65)39(15(6-54)79-45)87-47-33(74)26(67)41(17(8-56)81-47)89-48-34(75)27(68)40(18(9-57)82-48)88-46-32(73)25(66)38(16(7-55)80-46)86-44-30(71)23(64)36(14(5-53)78-44)84-42-28(69)21(62)20(61)12(3-51)76-42/h1,10-48,50-75H,2-9H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNLINHUYOCPF-FYTGRNAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc , commonly referred to as a polysaccharide or oligosaccharide, is characterized by multiple glucose units linked through alpha-(1→4) glycosidic bonds. This structural configuration is significant for its biological activity, particularly in areas such as immunology, cell signaling, and metabolism.

Chemical Structure and Properties

The compound consists of eight glucose units with an aldehyde functional group at one end. The molecular formula is C30H52O26C_{30}H_{52}O_{26}, and it has a molecular weight of approximately 828.7 g/mol. The repeating unit structure can be visualized as follows:

Glc a1 4 Glc a1 4   a1 4 aldehydo Glc\text{Glc}-\text{ a1 4 }-\text{Glc}-\text{ a1 4 }-\text{ }-\text{ a1 4 }-\text{aldehydo Glc}

This structure influences its solubility, reactivity, and interactions with biological systems.

Immunomodulatory Effects

Research indicates that oligosaccharides like Glc(a1-4) derivatives can modulate immune responses. They may enhance the activity of immune cells such as macrophages and dendritic cells, leading to improved antigen presentation and T-cell activation. For instance, studies have shown that certain glucose-based oligosaccharides can stimulate the production of cytokines, which are crucial for immune signaling .

Antioxidant Properties

The aldehyde group in this compound may contribute to antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress in cellular environments. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Metabolic Implications

The metabolism of polysaccharides like Glc(a1-4) derivatives is significant in energy homeostasis. These compounds can be broken down into glucose units, providing a source of energy for cellular processes. Additionally, they may influence insulin sensitivity and glucose uptake in tissues, which is critical for managing conditions like diabetes .

1. Immune Response Enhancement

A study conducted on mice demonstrated that administration of Glc(a1-4)n oligosaccharides led to an increase in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating an enhanced immune response. The results suggested potential applications in vaccine development or as adjuvants in immunotherapy .

2. Antioxidant Activity Assessment

In vitro assays comparing the antioxidant capacity of Glc(a1-4) derivatives with established antioxidants revealed that these compounds exhibited comparable scavenging activities against DPPH radicals. This finding supports their potential use in formulations aimed at reducing oxidative stress-related damage .

Research Findings

Study FocusFindingsReference
Immune ModulationIncreased IL-6 and TNF-α production
Antioxidant ActivityComparable DPPH radical scavenging activity
Metabolic EffectsEnhanced glucose uptake in muscle cells

Scientific Research Applications

Structural Characteristics

Molecular Structure:
The compound consists of multiple glucose units linked predominantly by alpha-(1→4) glycosidic bonds. This structure contributes to its biological activity and interaction with other biomolecules.

Molecular Formula:
The molecular formula is C42H72O36C_{42}H_{72}O_{36}, with a molecular weight of approximately 1153.0 g/mol .

Drug Development

One of the primary applications of Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc is in the development of novel drug formulations. Its structural properties allow it to act as a carrier for drug molecules, enhancing their solubility and bioavailability.

Case Study:
Research has shown that oligosaccharides can be used to improve the pharmacokinetics of poorly soluble drugs. For instance, studies have indicated that conjugating drugs with oligosaccharides similar to Glc can lead to improved absorption rates in biological systems .

Biotechnology

In biotechnology, this compound is utilized in the synthesis of glycoproteins and polysaccharides through enzymatic methods. The ability to manipulate oligosaccharide structures enables researchers to create customized molecules for specific applications.

Enzymatic Synthesis:
Glycosyltransferases are enzymes that facilitate the formation of glycosidic bonds, allowing for the synthesis of complex carbohydrates from simpler sugars. The use of Glc derivatives in these processes has been shown to yield products with enhanced functionality and stability.

Antimicrobial Activity

Preliminary studies suggest that oligosaccharides like this compound may exhibit antimicrobial properties. The mechanism appears to involve interference with bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.

Research Findings:
A study demonstrated that certain oligosaccharides could inhibit the growth of pathogenic bacteria by disrupting their cell membrane integrity . This opens avenues for further exploration into their use as natural preservatives or therapeutic agents against infections.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of oligosaccharides. Compounds like Glc have been shown to influence immune responses, potentially serving as adjuvants in vaccine formulations.

Case Study:
Research has indicated that specific sugar structures can enhance the efficacy of vaccines by promoting stronger immune responses. The incorporation of Glc-based oligosaccharides into vaccine formulations could improve their effectiveness against various pathogens.

Data Summary Table

Application AreaDescriptionPotential Impact
Drug DevelopmentEnhances solubility and bioavailability of drugsImproved pharmacokinetics
BiotechnologyUsed in enzymatic synthesis of glycoproteinsCustomized molecules for specific applications
Antimicrobial ActivityPotential to inhibit bacterial growthDevelopment of new antimicrobial agents
ImmunomodulatoryMay enhance immune responses when used in vaccinesImproved vaccine efficacy

Comparison with Similar Compounds

Linear vs. Branched Homopolymers

  • Glc(a1-4)Glc(a1-4)...Glc (Linear) : The target compound shares structural similarity with other linear α-glucans but differs in chain length and terminal modifications. For example, SBID 712 ([Glc(a1-6)]4Glc(a1-4)Glc(a1-4)...Glc) features α-1,6 branching points interspersed with α-1,4 linkages, altering solubility and enzymatic degradation patterns .
  • Branched Homopolymers : Structures like Man(a1-4)Man(a1-3)[Man(a1-4)Man(a1-4)]Man (from ) demonstrate how branching introduces steric hindrance and affects biological recognition. The absence of branching in the target compound simplifies its interaction with enzymes such as α-amylases, which preferentially cleave internal α-1,4 bonds .

Heteropolymers with Mixed Linkages

  • Glc(b1-4)Glc(a1-4)Gal(a1-1)aminopentanol: This heteropolymer () combines β-1,4 and α-1,4 linkages with a terminal aminopentanol group. The β-linkage confers resistance to α-specific glycosidases, while the terminal amine enhances solubility in acidic environments. In contrast, the target compound’s uniform α-1,4 linkages make it susceptible to α-amylase digestion, and its aldehydo group enables Schiff base formation with amines .
  • Gal(a1-4)Gal(a1-4)Glc(b1-1')Cer : A glycolipid from Fabry disease (), this structure includes α-1,4 galactose units linked to a ceramide lipid anchor. Unlike the target compound, its biological role involves lipid storage pathology, and its terminal ceramide mediates membrane integration .

Functional Terminal Modifications

  • Aldehydo vs. Non-Reducing End Modifications: The aldehydo group in the target compound contrasts with reducing-end modifications like ceramides () or phosphates (e.g., Glc(a1)-PO4 in ). These modifications dictate biological localization: ceramides anchor glycans to membranes, while aldehydo groups facilitate covalent binding to proteins or synthetic matrices .

Structural and Functional Data Table

Compound Name Linkage Types Terminal Group Branching Key Functional Property
Glc(a1-4)₇-aldehydo-Glc (Target) α-1,4 Aldehydo None High reactivity for conjugation
[Glc(a1-6)]4Glc(a1-4)...Glc (SBID 712) α-1,4, α-1-6 Reducing-end Glc Yes Resistance to linear α-amylases
Glc(b1-4)Glc(a1-4)Gal(a1-1)aminopentanol α-1,4, β-1-4 Aminopentanol No Acid-stable solubility
Gal(a1-4)Gal(a1-4)Glc(b1-1')Cer α-1-4, β-1-1' Ceramide No Membrane integration

Data synthesized from .

Preparation Methods

Dehydrative Glycosylation

Dehydrative glycosylation using imidate donors enables iterative assembly of α-1,4 linkages. A study on heparan sulfate disaccharides demonstrated that activating hemiacetal donors (e.g., 3 ) with triflic anhydride at −60°C generates reactive intermediates, which couple with glucuronate acceptors (e.g., 14 ) at −45°C for 8 hours to form α-linked disaccharides in 67% yield. Scaling this to nonasaccharides requires sequential deprotection and glycosylation:

  • Oxidative removal of the p-methoxyphenyl (PMP) group using ceric ammonium nitrate (CAN) in toluene/MeCN/H₂O (1:1.5:1).

  • Conversion to imidate donors (e.g., 17 ) for subsequent couplings.

  • Repetition across seven glycosylation cycles, with yields averaging 60–70% per step, culminating in a theoretical overall yield of ~5–7% for nonasaccharides.

Programmable One-Pot Synthesis

Hierarchical one-pot synthesis, as demonstrated for complex glycans, uses machine learning-predicted building blocks (BBLs) with defined relative reactivity values (RRVs). A library of 154 validated BBLs and 50,000 virtual BBLs enables automated pathway design for maltononaose. For example, selecting α-glucose BBLs with RRVs decreasing from donor to acceptor positions allows sequential coupling without intermediate purification. This method achieved tetra- and pentasaccharides in one pot, suggesting adaptability to DP9 with optimized BBLs.

Silver Triflate-Promoted Condensation

Silver trifluoromethanesulfonate (AgOTf) catalyzes glycosidic bond formation between protected glucose units. A pentasaccharide synthesis achieved 56% yield by condensing a galactopyranosyl-mannopyranoside donor with a mannopyranoside acceptor. Applying this to maltononaose would require:

  • Protecting glucose units with orthogonal groups (e.g., acetyl, benzyl).

  • Activating the anomeric position with trichloroacetimidate.

  • Iterative AgOTf-mediated couplings, with yields per step averaging 50–60%.

Purification and Characterization

Chromatographic Techniques

  • Preparative Chromatography : Cellulose-based columns with ethanol gradients resolve DP3–DP9 MOS, achieving >90% purity. Maltononaose elutes at ~25% ethanol, with fractions validated via thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography (SEC) : Calibrated Sephadex columns separate DP9 from shorter chains, with retention times correlating to hydrodynamic volume.

Spectroscopic Analysis

  • NMR : 1^1H NMR spectra confirm α-1,4 linkages via anomeric proton signals at δ 5.2–5.4 ppm (J = 3.5–4.0 Hz). The aldehydo proton appears as a singlet at δ 9.7–10.1 ppm.

  • MS : MALDI-TOF mass spectrometry identifies [M+Na]⁺ ions at m/z 1573.4 (C₅₄H₉₄O₄₇Na).

Comparative Analysis of Methods

Method Yield (%)Purity (%)ScalabilityKey Challenges
Enzymatic Hydrolysis20–27>90HighOver-degradation to DP <9
Dehydrative Glycosylation5–7*85–90ModerateSide reactions (e.g., glycal formation)
One-Pot Synthesis10–15*80–85HighLimited BBLs for DP >7
AgOTf Condensation8–10*75–80LowProtecting group incompatibility

*Theoretical overall yield for nonasaccharides.

Q & A

Q. What methodologies are optimal for synthesizing Glc(a1-4)₇-aldehydo-Glc with high purity, given its heptameric structure and terminal aldehyde group?

  • Methodological Answer : Synthesis requires enzymatic or chemical glycosylation with strict control over α-1,4 linkages. Enzymatic approaches using glycogen phosphorylase or amylomaltase can iteratively extend glucose chains, while chemical synthesis demands protecting group strategies (e.g., temporary benzyl groups for hydroxyl protection). Purification via reverse-phase HPLC or size-exclusion chromatography is critical to isolate the heptamer from shorter oligomers. The aldehydo group at the reducing end can be stabilized using sodium borohydride reduction during synthesis .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the α-1,4 glycosidic linkages and aldehydo-terminal structure?

  • Methodological Answer : 1D ¹H NMR can identify anomeric proton signals (δ 5.2–5.4 ppm for α-linkages) and the aldehydo proton (δ 9.5–10 ppm). 2D HSQC/TOCSY resolves overlapping signals in the heptameric structure, while NOESY detects through-space interactions between adjacent glucosyl residues. Comparative analysis with reference spectra of shorter α-1,4 glucans (e.g., maltose, maltotriose) validates linkage patterns .

Q. What challenges arise in mass spectrometric (MS) characterization of Glc(a1-4)₇-aldehydo-Glc, and how can they be mitigated?

  • Methodological Answer : Electrospray ionization (ESI)-MS in negative ion mode enhances detection of the deprotonated molecule ([M-H]⁻). However, in-source fragmentation may occur due to labile α-1,4 bonds. Using low collision energy and tandem MS (MS/MS) with collision-induced dissociation (CID) helps retain the intact molecular ion. Calibration with maltooligosaccharide standards improves accuracy .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations model the conformational flexibility of Glc(a1-4)₇-aldehydo-Glc in aqueous environments?

  • Methodological Answer : Parameterize simulations using the GLYCAM06 force field, which accurately models glycosidic linkages and solvation effects. Run simulations in explicit water (TIP3P model) for ≥100 ns to observe helical vs. linear conformations. Analyze persistence length and end-to-end distance to quantify flexibility. Compare with experimental data from small-angle X-ray scattering (SAXS) to validate predictions .

Q. What in vitro assays are suitable for evaluating the binding affinity of Glc(a1-4)₇-aldehydo-Glc to microbial adhesins, and how can surface plasmon resonance (SPR) be optimized?

  • Methodological Answer : Immobilize the compound on an SPR sensor chip via its aldehydo group (amine-coupling chemistry). Inject lectins (e.g., concanavalin A) or bacterial adhesins (e.g., from E. coli) at varying concentrations. Use a multicycle kinetic approach to calculate association/dissociation rates (kₐ, kₑ) and equilibrium constants (KD). Include negative controls with non-reducing glucans to confirm specificity .

Q. How can glycan microarray technology be adapted to study the immunogenicity of Glc(a1-4)₇-aldehydo-Glc?

  • Methodological Answer : Print the compound onto NHS-activated glass slides at varying densities (10–100 µM). Incubate with serum antibodies from model organisms (e.g., mice immunized with α-1,4 glucans) and detect binding using fluorescent anti-IgG/IgM secondary antibodies. Normalize signal intensity against background (BSA-only spots) and compare with known immunogenic glycans (e.g., β-glucans) .

Q. What strategies resolve contradictions between crystallographic data and solution-phase behavior of Glc(a1-4)₇-aldehydo-Glc?

  • Methodological Answer : X-ray crystallography may capture rigid helical conformations, while SAXS/NMR reveal dynamic linear forms in solution. Perform temperature-dependent crystallography (100–300 K) to assess flexibility. Use molecular replacement with maltotriose as a search model for phased crystal structure determination. Cross-validate with circular dichroism (CD) to detect solution-phase conformational shifts .

Data Integration and Computational Approaches

Q. How can machine learning models predict the stability of Glc(a1-4)₇-aldehydo-Glc under varying pH and temperature conditions?

  • Methodological Answer : Train a random forest model using the SugarBase v2 dataset (16,048 glycans) to correlate structural features (e.g., chain length, terminal groups) with experimental stability data. Use SHAP (SHapley Additive exPlanations) values to identify critical features, such as the aldehydo group’s susceptibility to oxidation. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What bioinformatics tools are available to annotate Glc(a1-4)₇-aldehydo-Glc in glycomics datasets, and how can they avoid misidentification?

  • Methodological Answer : Use DrawGlycan-SNFG for symbolic notation and GlyTouCan for registry (e.g., accession number G12345). In mass spectrometry workflows, set a ±2 ppm mass tolerance and exclude isobaric isomers (e.g., β-linked heptaglucans) via MS/MS library matching. Cross-reference with enzymatic digestion (α-amylase) to confirm α-1,4 specificity .

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